molecular formula C10H7ClN6 B8572493 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine

Cat. No.: B8572493
M. Wt: 246.65 g/mol
InChI Key: DZRBURAZIBTKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine is a heterocyclic compound that features both a triazine and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, known for its stability and reactivity, combined with the benzimidazole moiety, which is often found in bioactive molecules, makes this compound a valuable subject of study.

Properties

Molecular Formula

C10H7ClN6

Molecular Weight

246.65 g/mol

IUPAC Name

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine

InChI

InChI=1S/C10H7ClN6/c11-8-13-5-14-10(16-8)17-7-4-2-1-3-6(7)15-9(17)12/h1-5H,(H2,12,15)

InChI Key

DZRBURAZIBTKCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC(=NC=N3)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine typically involves nucleophilic substitution reactions. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes a substitution reaction with 2-aminobenzimidazole. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like DMF and dichloromethane (DCM). Major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.

Comparison with Similar Compounds

1-(4-chloro-1,3,5-triazin-2-yl)benzimidazol-2-amine can be compared with other triazine and benzimidazole derivatives:

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